![molecular formula C12H19NO4 B13945394 (2S)-1-[(tert-butoxy)carbonyl]-2-methyl-4-methylidenepyrrolidine-2-carboxylic acid](/img/structure/B13945394.png)
(2S)-1-[(tert-butoxy)carbonyl]-2-methyl-4-methylidenepyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(Tert-butoxycarbonyl)-2-methyl-4-methylenepyrrolidine-2-carboxylic acid is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Tert-butoxycarbonyl)-2-methyl-4-methylenepyrrolidine-2-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction proceeds under mild conditions, often at room temperature, to form the Boc-protected amine.
Industrial Production Methods
Industrial production of Boc-protected compounds generally follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(Tert-butoxycarbonyl)-2-methyl-4-methylenepyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: AlCl3 or TMSI followed by methanolysis.
Major Products
The major product formed from the deprotection reaction is the free amine, which can then participate in further synthetic transformations.
Wissenschaftliche Forschungsanwendungen
(S)-1-(Tert-butoxycarbonyl)-2-methyl-4-methylenepyrrolidine-2-carboxylic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for amines, it facilitates the stepwise assembly of peptides by preventing side reactions.
Organic Synthesis: Used in the synthesis of complex organic molecules where selective protection and deprotection of functional groups are required.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism by which (S)-1-(Tert-butoxycarbonyl)-2-methyl-4-methylenepyrrolidine-2-carboxylic acid exerts its effects involves the formation of a stable carbamate linkage that protects the amine group. Upon treatment with strong acids, the Boc group is cleaved, releasing carbon dioxide and the free amine . This process is facilitated by the resonance stabilization of the intermediate carbocation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-protected amino acids: These compounds also use the Boc group to protect amine functionalities during synthesis.
Carbobenzoxy (Cbz) protected amines: Another common protecting group used in peptide synthesis, which is cleaved by catalytic hydrogenation.
Uniqueness
(S)-1-(Tert-butoxycarbonyl)-2-methyl-4-methylenepyrrolidine-2-carboxylic acid is unique due to its specific structure, which provides steric hindrance and stability to the protected amine. This makes it particularly useful in the synthesis of sterically demanding peptides and complex organic molecules.
Eigenschaften
Molekularformel |
C12H19NO4 |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
(2S)-2-methyl-4-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-8-6-12(5,9(14)15)13(7-8)10(16)17-11(2,3)4/h1,6-7H2,2-5H3,(H,14,15)/t12-/m0/s1 |
InChI-Schlüssel |
LGENUJCILYPUNL-LBPRGKRZSA-N |
Isomerische SMILES |
C[C@]1(CC(=C)CN1C(=O)OC(C)(C)C)C(=O)O |
Kanonische SMILES |
CC1(CC(=C)CN1C(=O)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


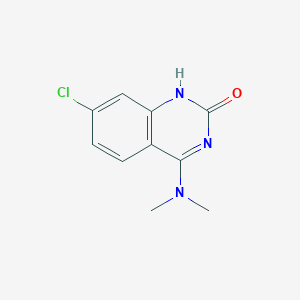

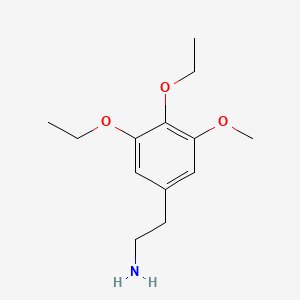

![2-(3,5-difluorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide](/img/structure/B13945362.png)
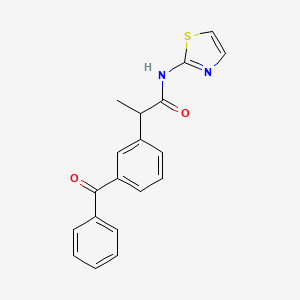
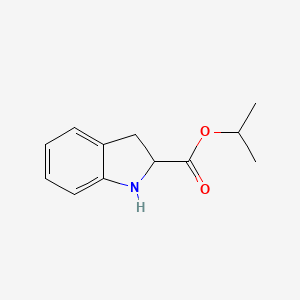
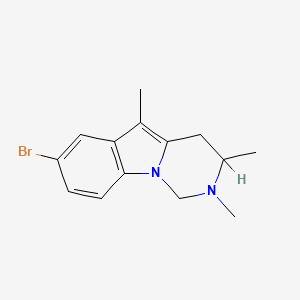
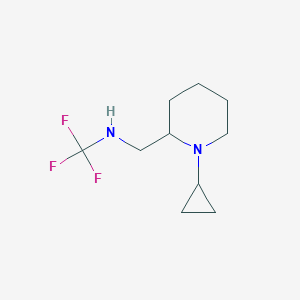

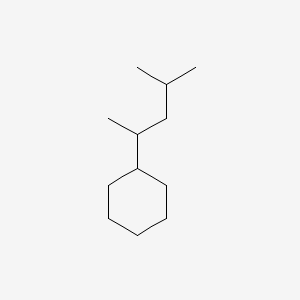
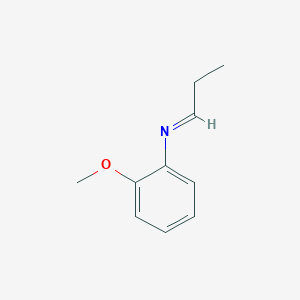

![Benzenamine, 4-[(1R)-1-methylpropoxy]-](/img/structure/B13945423.png)
